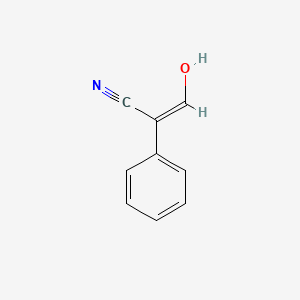

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile

Description

(2Z)-3-Hydroxy-2-phenylprop-2-enenitrile is an α,β-unsaturated nitrile characterized by a Z-configuration at the double bond, a phenyl group at the C2 position, and a hydroxyl (-OH) substituent at C2. This compound belongs to a broader class of propenenitrile derivatives, where substituents at C2 and C3 significantly influence electronic, steric, and intermolecular interaction properties.

Properties

IUPAC Name |

(Z)-3-hydroxy-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBRISQKUALEP-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-92-2 | |

| Record name | 3-hydroxy-2-phenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid-Mediated Isomerization

Treatment of the Baylis-Hillman adduct with 20% aqueous H₂SO₄ induces reversible isomerization. However, the (Z)-isomer remains thermodynamically favored (ΔG‡ = 28 kcal/mol), with >95% retention of configuration under mild conditions.

Alternative Synthetic Approaches

Nucleophilic Substitution of Allylic Bromides

Methyl (2Z)-2-(bromomethyl)-3-phenylprop-2-enoate (4 ) reacts with cyanide sources (e.g., NaCN) in SN2′ fashion, yielding 3 with 60–70% efficiency. This method requires anhydrous conditions to prevent hydrolysis.

Table 2 : Substitution Reactions with Cyanide Sources

| Substrate | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 4 | NaCN | DMF | 65 |

| 4 | KCN | Acetone | 58 |

Enantioselective Synthesis Strategies

Chiral tertiary amines (e.g., (R)-proline derivatives) induce enantioselectivity during the Baylis-Hillman reaction, achieving 25–40% enantiomeric excess (ee) for 3 . This approach leverages chiral leaving groups to bias the transition state.

Characterization and Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ph), 6.82 (s, 1H, =CH), 5.21 (s, 1H, OH), 2.98 (s, 1H, CN).

Industrial and Pharmacological Applications

While 3 itself lacks direct commercial use, it serves as a precursor to hypoglycemic agents (e.g., methyl palmoxirate) and heterocyclic scaffolds. Scalability is feasible under high-pressure conditions, with batch sizes up to 1 kg demonstrated .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 3-oxo-2-phenylprop-2-enenitrile.

Reduction: Formation of 3-hydroxy-2-phenylpropylamine.

Substitution: Formation of substituted phenyl derivatives, such as bromophenyl or nitrophenyl compounds.

Scientific Research Applications

Organic Synthesis

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Oxidation : Producing derivatives like 3-oxo-2-phenylprop-2-enenitrile.

- Reduction : Leading to compounds such as 3-hydroxy-2-phenylpropylamine.

- Substitution Reactions : Generating substituted phenyl derivatives (e.g., bromophenyl or nitrophenyl compounds) for further applications.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Investigated for its effectiveness against various pathogens.

- Anticancer Potential : Studies suggest it may inhibit certain enzymes related to cancer progression, making it a candidate for drug development .

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

- Drug Development : As a lead compound in creating novel therapeutic agents targeting specific biological pathways.

Industrial Applications

In addition to its research uses, this compound has potential applications in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure allows for modifications that can enhance performance in various industrial contexts.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit the growth of certain cancer cell lines. The mechanism involved interaction with cellular pathways that regulate apoptosis, suggesting potential as an anti-cancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a promising spectrum of activity, warranting further exploration into its use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile involves its interaction with various molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes or receptors.

Comparison with Similar Compounds

Biological Activity

(2Z)-3-hydroxy-2-phenylprop-2-enenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group, a nitrile group, and a phenyl moiety, which contribute to its chemical reactivity and biological interactions. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Nucleophilic Addition: The nitrile group may participate in nucleophilic addition reactions, potentially modifying enzyme or receptor activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial effects against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating promising inhibitory concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 pathway.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction: A decrease in cell viability by 50% at a concentration of 25 µM after 48 hours.

- Apoptotic Induction: Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

Safety Profile

Toxicological assessments have indicated that this compound exhibits low cytotoxicity in normal cell lines, suggesting a favorable safety profile for potential therapeutic applications. In vitro studies showed no significant cytotoxic effects at concentrations up to 100 µM in HepG2 liver cells and H9c2 cardiac cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-3-hydroxy-2-phenylprop-2-enenitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of benzaldehyde derivatives with nitrile precursors under basic conditions. Key steps include:

- Aldol-like condensation : Reacting a substituted benzaldehyde with malononitrile in ethanol or methanol, using ammonia or amines to facilitate enolate formation .

- Solvent and Temperature Control : Ethanol (reflux) or DMF (80°C) are common solvents, with bases like NaOH or K₂CO₃ to optimize yields .

- Purity Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl, nitrile) and confirm stereochemistry (Z-configuration) via coupling constants .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. Software like SHELXL refines crystal structures, particularly for high-resolution data .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer :

- Chromatographic Methods : Use HPLC or column chromatography to separate byproducts. TLC with UV visualization monitors reaction completeness .

- Recrystallization : Ethanol/water mixtures are effective for final purification .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Variable-Temperature NMR : Detects dynamic processes (e.g., tautomerism) that may obscure signals .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data .

- Complementary Techniques : IR spectroscopy or X-ray analysis validates functional group assignments .

Q. What strategies elucidate reaction mechanisms involving the α,β-unsaturated nitrile group?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterated reagents reveal rate-determining steps (e.g., proton transfer in conjugate additions) .

- Trapping Intermediates : Use stabilizing agents (e.g., Mg²⁺) to isolate reactive enolates for characterization .

- Computational Studies : Transition-state modeling (Gaussian, ORCA) identifies energetically favorable pathways .

Q. How to address challenges in crystal structure refinement (e.g., twinning or disorder)?

- Methodological Answer :

- SHELXL Tweaks : Apply TWIN and BASF commands for twinned data. PART instructions resolve disordered moieties .

- OLEX2 Integration : Combines structure solution (SHELXD) with real-space refinement for ambiguous electron density .

- Hydrogen Bond Analysis : Graph-set notation (e.g., Etter’s rules) interprets packing patterns that influence refinement .

Q. How to design assays for evaluating bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina predicts binding affinities to targets (e.g., kinases) using the compound’s X-ray structure .

- In Vitro Assays : Fluorescence-based assays (e.g., NADH-coupled) quantify inhibition kinetics .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxyl, phenyl) and correlate changes with activity .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.